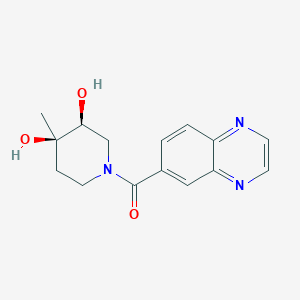![molecular formula C17H15ClN2O3 B5621360 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5621360.png)
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring fused with a chloro-methoxy phenyl group and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of 2-aminophenol derivatives with chloro-methoxy benzaldehydes under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are employed in substitution reactions, with conditions varying based on the specific reagents used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
作用机制
The mechanism by which N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound shares structural similarities but lacks the benzoxazole ring.
Propanamide, N-(4-methoxyphenyl)-3-chloro-: Another related compound with a different arrangement of functional groups.
Uniqueness: N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide stands out due to its unique combination of a benzoxazole ring and a chloro-methoxy phenyl group, which imparts distinct chemical and biological properties compared to its similar counterparts.
属性
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-3-16(21)19-11-5-7-15-13(9-11)20-17(23-15)10-4-6-14(22-2)12(18)8-10/h4-9H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHWWPSOXOORGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(4-morpholinylcarbonyl)benzoyl]-3-pyrrolidinamine](/img/structure/B5621278.png)
![2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5621286.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(2-chloro-4,5-difluorophenyl)acetyl]piperidine](/img/structure/B5621292.png)
![4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid](/img/structure/B5621296.png)
![1-(cyclopropylcarbonyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5621302.png)
![3-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B5621309.png)
![N'-[(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5621321.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5621327.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5621335.png)
![1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B5621344.png)

![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5621378.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-8-methoxychromane-3-carboxamide](/img/structure/B5621380.png)

